5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14972677
InChI: InChI=1S/C25H26N4O2S2/c1-15(2)13-26-22-19(23(30)28-14-16(3)10-11-21(28)27-22)12-20-24(31)29(25(32)33-20)17(4)18-8-6-5-7-9-18/h5-12,14-15,17,26H,13H2,1-4H3/b20-12-
SMILES:
Molecular Formula: C25H26N4O2S2
Molecular Weight: 478.6 g/mol

5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one

CAS No.:

Cat. No.: VC14972677

Molecular Formula: C25H26N4O2S2

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one -

Specification

Molecular Formula C25H26N4O2S2
Molecular Weight 478.6 g/mol
IUPAC Name (5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C25H26N4O2S2/c1-15(2)13-26-22-19(23(30)28-14-16(3)10-11-21(28)27-22)12-20-24(31)29(25(32)33-20)17(4)18-8-6-5-7-9-18/h5-12,14-15,17,26H,13H2,1-4H3/b20-12-
Standard InChI Key VSDIYDIQAMJFME-NDENLUEZSA-N
Isomeric SMILES CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC(C)C)C=C1
Canonical SMILES CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCC(C)C)C=C1

Introduction

The compound 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule belonging to the class of thiazolidinones. These compounds are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound features a unique structural combination of a pyrido[1,2-a]pyrimidine moiety and a thiazolidinone core, which makes it a subject of interest in medicinal chemistry and pharmacological research.

Structural Features

The molecular formula of the compound is C21H23N5O2S2, with a molecular weight of 461.57 g/mol. The structure includes:

  • A pyrido[1,2-a]pyrimidine moiety, which contributes to its potential biological activity.

  • An isobutylamino substituent, enhancing its reactivity and interaction with biological targets.

  • A thiazolidinone core, known for its pharmacological properties.

  • A Z configuration at the double bond, which may influence its stereochemical interactions.

Synthesis Process

The synthesis of this compound typically involves multi-step reactions. General steps include:

  • Preparation of the pyrido[1,2-a]pyrimidine intermediate through cyclization reactions.

  • Formation of the thiazolidinone core via condensation reactions involving thiourea derivatives or similar reagents.

  • Coupling of the two fragments under controlled conditions to achieve the final product in high purity.

Key techniques used in synthesis include refluxing in solvents like ethanol or dichloromethane and purification via recrystallization or chromatography.

Characterization

The compound is characterized using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments, confirming the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amines, carbonyls, and thiols.

  • Elemental Analysis: Ensures the purity and stoichiometry of the compound.

Biological Activity

Preliminary studies suggest that this compound exhibits promising biological activities due to its structural features:

  • Antimicrobial Activity: The thiazolidinone core is associated with antibacterial and antifungal properties.

  • Anticancer Potential: Similar compounds have shown cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

  • Anti-inflammatory Effects: The pyrido[1,2-a]pyrimidine moiety may interact with enzymes like 5-lipoxygenase (5-LOX), reducing inflammation.

Molecular docking studies have indicated potential binding interactions with key enzymes and receptors involved in these processes.

Applications

This compound is primarily used in research settings for:

  • Exploring new drug candidates targeting microbial infections or cancer.

  • Investigating enzyme inhibition pathways for inflammatory diseases.

  • Developing structure–activity relationships (SAR) to optimize pharmacological effects.

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